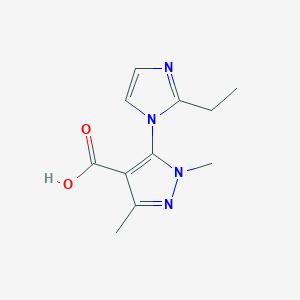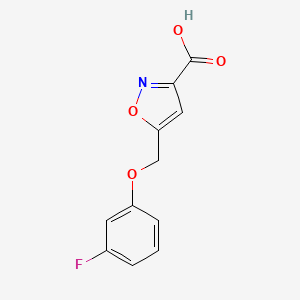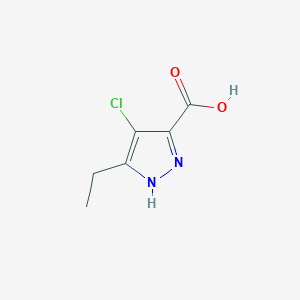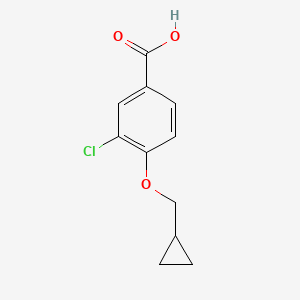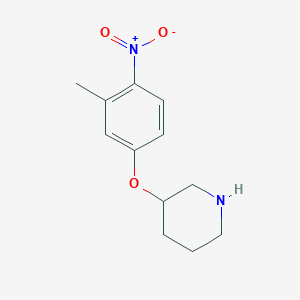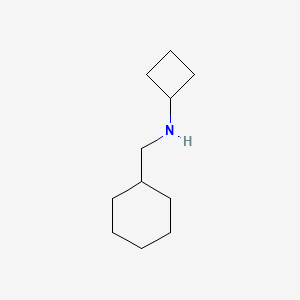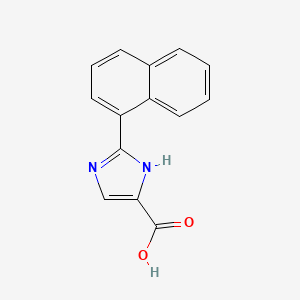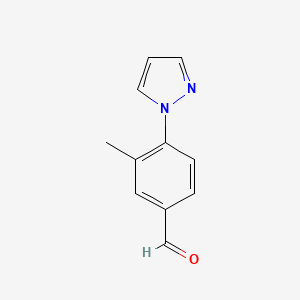
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, also known as 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, is an organic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral properties. It has also been studied for its role in the regulation of a variety of enzymes and pathways in the body.
Scientific Research Applications
Heterocyclic Compounds Synthesis and Biological Activity
Heterocyclic compounds, which are crucial for synthesizing a variety of biologically active compounds in organic chemistry, include pyrazole carboxylic acid derivatives as significant scaffold structures. These derivatives exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. A mini-review focused on the synthesis of pyrazole carboxylic acid derivatives and their biological applications, presenting detailed synthetic methods and their biological activities, offers guidance for scientists in medicinal chemistry (Cetin, 2020).
Kinase Inhibition and Biological Properties
The pyrazolo[3,4-b]pyridine scaffold, similar in versatility to the discussed compound, is highlighted for its kinase inhibition capabilities, showcasing the adaptability of pyrazole derivatives in interacting with kinases through multiple binding modes. This scaffold has been utilized in numerous patents from companies and universities, covering a broad range of kinase targets, indicating the potential of pyrazole derivatives in kinase inhibitor design and their significance in medicinal chemistry (Wenglowsky, 2013).
Antifungal Pharmacophore Sites and Biological Activity
A study focused on small molecules against Fusarium oxysporum highlighted compounds, including pyrazole derivatives, with antifungal pharmacophore sites. This research showcases the importance of structural features in the biological activity against pathogens, further emphasizing the significance of pyrazole derivatives in developing antifungal agents (Kaddouri et al., 2022).
Pyrazoline Derivatives as Therapeutic Agents
Pyrazolines, recognized for their prominence in pharmaceutical chemistry due to their vast biological activity, are explored for their therapeutic applications. Research on pyrazoline derivatives' patent literature reveals their antimicrobial, anti-inflammatory, analgesic, and anticancer effects, among others, underscoring their versatility and potential in drug development (Shaaban et al., 2012).
properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-5-6(3-11-13)8-7(9(14)15)4-10-12-8/h3-5H,2H2,1H3,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPMMVVXXHYSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



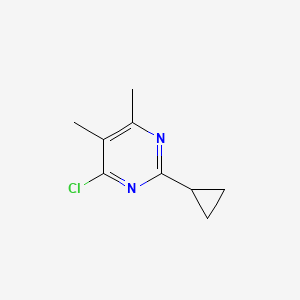
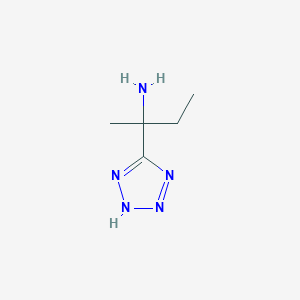
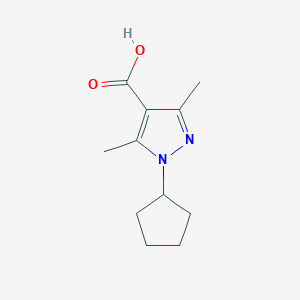
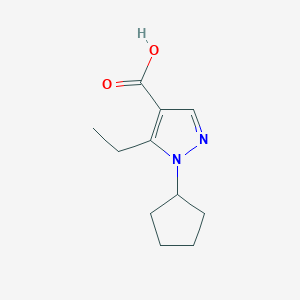
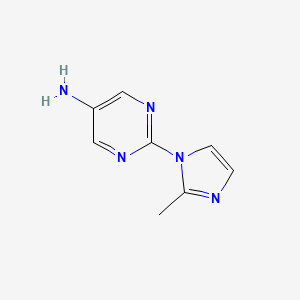
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
